1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
1-(4-(4-Benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, followed by the introduction of the benzylpiperazine and isopentyl groups. Key steps include cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4-Benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
1-(4-(4-Benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular pathways.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to alterations in cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- [1,2,4]triazolo[4,3-a]pyrazine derivatives
Uniqueness: 1-(4-(4-Benzylpiperazin-1-yl)-4-oxobutyl)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with benzylpiperazine and isopentyl groups provides a unique pharmacophore that can interact with a variety of molecular targets.
Properties
Molecular Formula |
C27H34N6O2S |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
12-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C27H34N6O2S/c1-20(2)11-13-32-26(35)25-22(12-18-36-25)33-23(28-29-27(32)33)9-6-10-24(34)31-16-14-30(15-17-31)19-21-7-4-3-5-8-21/h3-5,7-8,12,18,20H,6,9-11,13-17,19H2,1-2H3 |
InChI Key |
OGRYPKCYPZSFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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